ラサロシド

概要

説明

ラサロシドは、ストレプトマイセス・ラサリエンス菌の株によって生成されるポリエーテルイオノフォア系抗生物質です。 主に、家禽および家畜におけるコクシジウム症の防除を目的とした、獣医学における抗菌剤およびコクシジウム抑制剤として使用されています 。 ラサロシドは、一価および二価の陽イオンと中性複合体を形成する能力があり、脂質二重層膜を介したこれらの陽イオンの輸送を促進します .

科学的研究の応用

Livestock Nutrition and Growth Promotion

Mechanism of Action

Lasalocid functions by selectively binding to and transporting metal cations across cell membranes, disrupting ion balance in target microorganisms. This action leads to the death of these microorganisms, thereby improving nutrient absorption and energy utilization in ruminants. Its hydrophobic and lipophilic properties allow it to penetrate cell membranes easily, making it effective in enhancing feed efficiency without significantly increasing feed intake .

Effects on Ruminants

Research has shown that lasalocid supplementation can improve weight gain and feed conversion ratios in ruminants. A meta-analysis indicated that lasalocid increased average daily gain (ADG) by approximately 40 grams per day and improved feed-to-gain ratios significantly . Additionally, it has been found to increase propionate levels while decreasing acetate and butyrate concentrations in the rumen, which enhances energy efficiency .

Table 1: Summary of Lasalocid Effects on Ruminant Performance

Immunomodulatory Effects

Lasalocid has demonstrated potential immunomodulatory effects in livestock. Studies indicate that it may enhance immune responses by modulating metabolic activity and influencing the production of specific immune cells . For instance, it has been shown to increase high-density lipoprotein levels in cows and sheep, which are associated with improved cardiovascular health .

Safety and Regulatory Status

The safety profile of lasalocid has been extensively evaluated. The European Food Safety Authority (EFSA) considers lasalocid safe for use in animal feed at specified maximum levels (90 mg/kg for chickens for fattening) and has established guidelines for its application in livestock . However, it is important to note that lasalocid is toxic to certain bird species, necessitating careful management during its use .

Therapeutic Potential

Recent studies have explored the therapeutic potential of lasalocid beyond its traditional applications as a feed additive. For example, lasalocid A has been identified as a selective inhibitor of lymphoma cells expressing MYD88 L265P, indicating potential applications in oncology . This highlights the compound's versatility and suggests avenues for further research into its medicinal properties.

Case Study 1: Lasalocid Supplementation in Goats

A study involving Aardi male goats assessed the effects of varying levels of lasalocid supplementation on growth performance and nutrient digestibility. The results demonstrated that goats supplemented with lasalocid showed improved weight gain and feed efficiency compared to control groups without supplementation .

Case Study 2: Meta-Analysis on Beef Cattle

A comprehensive meta-analysis reviewed multiple studies on beef cattle performance with lasalocid supplementation. Findings indicated significant improvements in average daily gain and feed efficiency across various weight categories, reinforcing the compound's efficacy as a growth promoter in beef production .

作用機序

ラサロシドは、細胞のイオン恒常性を乱すことで効果を発揮します。 ラサロシドは、一価および二価の陽イオンと中性複合体を形成し、脂質二重層膜を介したこれらの陽イオンの輸送を促進します 。 これにより、細胞内のイオンバランスが崩れ、コクシジウムなどの標的生物の浸透圧溶解が起こります .

生化学分析

Biochemical Properties

Lasalocid plays a crucial role in biochemical reactions by selectively binding and transporting metal cations, particularly sodium and potassium, across cell membranes . This ionophore disrupts the ion balance within target microorganisms, leading to their death. Lasalocid interacts with various enzymes and proteins, including those involved in ion transport and cellular metabolism. For instance, it can transport organic cations like dopamine, affecting neurotransmitter regulation .

Cellular Effects

Lasalocid has significant effects on various cell types and cellular processes. It influences cell function by disrupting ion gradients, which can affect cell signaling pathways, gene expression, and cellular metabolism . In particular, lasalocid has been shown to protect cells from multiple bacterial toxins by corrupting vesicular trafficking and Golgi stack homeostasis . This ionophore also impacts the cellular distribution of Golgi markers and other intracellular trafficking compartments .

Molecular Mechanism

At the molecular level, lasalocid exerts its effects by forming complexes with metal cations and transporting them through lipid bilayer membranes . This disrupts the ion balance within cells, leading to osmotic lysis of target microorganisms. Lasalocid’s ability to transport both calcium and catecholamines, such as dopamine and norepinephrine, across mitochondrial and synaptic cell membranes further contributes to its antimicrobial and neuroregulatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lasalocid can change over time. Its stability and degradation are crucial factors in its long-term efficacy. Studies have shown that lasalocid remains stable under various conditions, but its long-term effects on cellular function can vary depending on the experimental setup . For instance, lasalocid’s ability to disrupt ion gradients can lead to prolonged changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of lasalocid vary with different dosages in animal models. In goats, for example, supplementation with lasalocid at levels of 20-30 ppm/kg dry matter has been shown to improve growth performance and lipoprotein profiles without affecting ruminal fermentation or nutrient digestibility . High doses of lasalocid can be toxic to non-target species, such as horses and dogs, highlighting the importance of appropriate dosage levels .

Metabolic Pathways

Lasalocid is involved in various metabolic pathways, including those related to ion transport and cellular metabolism. It interacts with enzymes such as flavin-dependent epoxidases, which play a role in its biosynthesis . Lasalocid’s ability to disrupt ion gradients also affects metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, lasalocid is transported and distributed through interactions with specific transporters and binding proteins . Its ionophore properties enable it to facilitate the transport of cations across plasma membranes, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

Lasalocid’s subcellular localization is influenced by its ability to bind and transport metal cations. It is often found in cellular compartments involved in ion transport and metabolism, such as mitochondria and the Golgi apparatus . Lasalocid’s activity and function can be affected by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles .

準備方法

合成経路と反応条件

ラサロシドは、さまざまな化学経路によって合成することができます。一般的な方法の1つは、ラサロシドをさまざまなアルコールでエステル化することです。 例えば、ラサロシドを、ジクロロメタンを溶媒として、ネオペンチルアルコール、ゲラニオール、2-エチルヘキサノール、エイコサノール、またはバニリルアルコールと反応させることができます 。 反応混合物を約30分間激しく撹拌すると、目的のエステルの収率が良好になります .

工業生産方法

ラサロシドの工業生産は、通常、ストレプトマイセス・ラサリエンス菌を用いた発酵プロセスで行われます。この細菌を適切な培地で培養し、ラサロシドを発酵液から抽出し、 粗生成物を、溶媒抽出やクロマトグラフィーなどの技術を用いて精製することで、高純度のラサロシドを得ることができます .

化学反応の分析

反応の種類

ラサロシドは、エステル化、金属陽イオンとの錯体形成、水素結合相互作用など、さまざまな化学反応を起こします。 ラサロシドは、ナトリウム、カリウム、リチウムなどの1価の陽イオンと、2価の陽イオンとも錯体を形成することができます .

一般的な試薬と条件

生成される主な生成物

これらの反応によって生成される主な生成物は、ラサロシドのさまざまなエステルとその金属陽イオンとの錯体です。 これらの生成物は、分子内水素結合によって安定化されています .

科学研究の応用

ラサロシドは、幅広い科学研究に応用されています。

類似化合物との比較

ラサロシドは、サリノマイシン、モノエンシン、セムデュラマイシンなどの化合物も含まれる、ポリエーテルイオノフォア系抗生物質のクラスに属します 。これらの化合物は、作用機序は類似していますが、構造と陽イオン選択性は異なります。例えば:

サリノマイシン: 寄生虫に対する強い活性を持ち、家禽の養鶏で使用されています.

モノエンシン: 家畜の養牛で、飼料効率と体重増加を改善するために広く使用されています.

セムデュラマイシン: 家禽の養鶏で、コクシジウム抑制剤として使用されています.

生物活性

Lasalocid, a polyether ionophore antibiotic produced by Streptomyces lasaliensis, is primarily known for its applications in veterinary medicine, particularly in livestock. However, recent studies have highlighted its diverse biological activities, including anticancer properties, antimicrobial effects, and potential as a protective agent against various toxins. This article provides a comprehensive overview of the biological activity of lasalocid, supported by research findings and case studies.

Anticancer Activity

Lasalocid has shown promising results in various studies regarding its anticancer properties. It exhibits potent antiproliferative activity against several cancer cell lines, including breast, colon, and lung adenocarcinomas. Notably, it has been reported to induce cytotoxic apoptosis and protective autophagy in human prostate cancer cells by generating reactive oxygen species (ROS) .

Key Findings:

- Cytotoxicity and Proapoptotic Activity: Lasalocid demonstrated significant cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells compared to traditional chemotherapeutics like cisplatin .

- Mechanism of Action: The compound's mechanism involves the production of ROS, which plays a critical role in inducing apoptosis in cancer cells. Studies indicated that lasalocid-based bioconjugates led to a higher percentage of late apoptosis in treated cancer cells .

| Compound | IC50 (μM) | Cell Line | Effect on Apoptosis |

|---|---|---|---|

| Lasalocid | 3.6 | PC3 (Prostate) | Induced late apoptosis |

| Bioconjugate 12 | 3.3 | SW480 (Colon) | Induced late apoptosis |

| Bioconjugate 13 | - | SW620 (Colon) | Strongest late apoptosis |

Antimicrobial Activity

Lasalocid is recognized for its antimicrobial properties, particularly against Gram-positive bacteria. It has been effectively used in treating bovine mastitis caused by pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) for lasalocid against these pathogens ranges from 0.5 to 8 μg/mL .

Clinical Applications:

- Bovine Mastitis Treatment: A study reported that lasalocid delivered via an intramammary drug delivery system provided a clinical cure rate of 66.7%, outperforming cloxacillin .

- Safety Profile: The treatment was associated with minimal mammary irritation and effective distribution in milk, indicating its potential as a safe therapeutic agent for livestock.

Protective Effects Against Toxins

Research has also explored lasalocid's ability to protect cells from various toxins. For instance, it has been shown to significantly reduce the toxicity of exotoxins such as Shiga toxin 1 (Stx1) and exotoxin A (ETA) by more than 20-fold and 2500-fold, respectively . This protective effect is attributed to lasalocid's influence on cellular trafficking pathways.

Mechanism Insights:

- Cellular Trafficking: Lasalocid alters the endo-lysosomal pathway's dynamics, preventing the accumulation of harmful toxins within cells .

- Experimental Evidence: In HeLa cells treated with lasalocid, researchers observed that the presence of fluorescent probes indicated normal trafficking patterns despite toxin exposure.

Case Studies on Toxicity

Despite its beneficial uses, lasalocid toxicity remains a concern in veterinary practice. Cases have been documented where overdose due to mixing errors or incorrect supplementation led to severe health issues in cattle.

Symptoms of Toxicity:

- Depression

- Scouring

- Rapid breathing

- Sudden death

The normal dosage for ionophores like lasalocid is around 1 mg/kg body weight; however, toxicity can occur at doses as low as three times this amount in young calves . Post-mortem examinations typically reveal significant damage to heart and skeletal muscle tissues.

特性

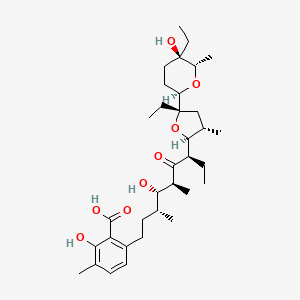

IUPAC Name |

6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMULGJBVDDDNI-OWKLGTHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048485 | |

| Record name | Lasalocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25999-31-9 | |

| Record name | Lasalocid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25999-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasalocid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasalocid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lasalocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASALOCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。